Cas no 2305147-85-5 (2-(3R)-1-(prop-2-enoyl)pyrrolidin-3-ylacetic acid)
2-(3R)-1-(prop-2-enoyl)pyrrolidin-3-ylacetic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-1-(1-Oxo-2-propen-1-yl)-3-pyrrolidineacetic acid
- 2-(3R)-1-(prop-2-enoyl)pyrrolidin-3-ylacetic acid
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- Inchi: 1S/C9H13NO3/c1-2-8(11)10-4-3-7(6-10)5-9(12)13/h2,7H,1,3-6H2,(H,12,13)/t7-/m1/s1
- InChI Key: YEKPEBJYKUMKAG-SSDOTTSWSA-N
- SMILES: N1(C(=O)C=C)CC[C@H](CC(O)=O)C1
Experimental Properties
- Density: 1.183±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 415.6±14.0 °C(Predicted)
- pka: 4.65±0.10(Predicted)
2-(3R)-1-(prop-2-enoyl)pyrrolidin-3-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-26574381-0.05g |
2-[(3R)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetic acid |
2305147-85-5 | 95.0% | 0.05g |
$768.0 | 2025-03-20 | |
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2-[(3R)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetic acid |
2305147-85-5 | 95.0% | 0.1g |
$804.0 | 2025-03-20 | |
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2-[(3R)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetic acid |
2305147-85-5 | 95.0% | 0.25g |
$840.0 | 2025-03-20 | |
| Enamine | EN300-26574381-0.5g |
2-[(3R)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetic acid |
2305147-85-5 | 95.0% | 0.5g |
$877.0 | 2025-03-20 | |
| Enamine | EN300-26574381-1g |
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2305147-85-5 | 90% | 1g |
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| Enamine | EN300-26574381-2.5g |
2-[(3R)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetic acid |
2305147-85-5 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
| Enamine | EN300-26574381-5g |
2-[(3R)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetic acid |
2305147-85-5 | 90% | 5g |
$2650.0 | 2023-09-14 | |
| Enamine | EN300-26574381-10g |
2-[(3R)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetic acid |
2305147-85-5 | 90% | 10g |
$3929.0 | 2023-09-14 | |
| Enamine | EN300-26574381-1.0g |
2-[(3R)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetic acid |
2305147-85-5 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
| Enamine | EN300-26574381-5.0g |
2-[(3R)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetic acid |
2305147-85-5 | 95.0% | 5.0g |
$2650.0 | 2025-03-20 |
2-(3R)-1-(prop-2-enoyl)pyrrolidin-3-ylacetic acid Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(3R)-1-(prop-2-enoyl)pyrrolidin-3-ylacetic acid
Introduction to 2-(3R)-1-(prop-2-enoyl)pyrrolidin-3-ylacetic acid (CAS No. 2305147-85-5)
2-(3R)-1-(prop-2-enoyl)pyrrolidin-3-ylacetic acid, identified by its CAS number 2305147-85-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by a pyrrolidine core, which is a prominent structural motif in many biologically active substances. The presence of a prop-2-enoyl group and an acetic acid moiety further enhances its chemical complexity, making it a subject of interest for researchers exploring novel pharmacophores.
The pyrrolidine ring in 2-(3R)-1-(prop-2-enoyl)pyrrolidin-3-ylacetic acid is a key structural feature that contributes to its potential biological activity. Pyrrolidine derivatives are widely recognized for their role in various biological processes, including enzyme inhibition and receptor binding. The specific stereochemistry at the 3-position (indicated by the (3R) configuration) is particularly noteworthy, as it can significantly influence the compound's interactions with biological targets. This stereochemical precision is often a critical factor in the design of drugs, where the spatial arrangement of atoms can determine efficacy and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of compounds like 2-(3R)-1-(prop-2-enoyl)pyrrolidin-3-ylacetic acid with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug development. For instance, studies have shown that modifications to the pyrrolidine core can enhance binding to specific enzymes or receptors, making this class of compounds attractive for therapeutic applications.
The prop-2-enoyl group, also known as an acryloyl moiety, introduces additional reactivity to the molecule. This functional group can participate in various chemical reactions, including Michael additions and cross-coupling reactions, which are commonly employed in synthetic organic chemistry. The acryloyl group's ability to undergo such transformations makes it a valuable handle for further derivatization, allowing chemists to explore a wide range of analogs with tailored properties.
In the context of drug discovery, 2-(3R)-1-(prop-2-enoyl)pyrrolidin-3-ylacetic acid has been investigated for its potential role in modulating biological pathways associated with inflammation and metabolic disorders. Preliminary studies suggest that this compound may interact with targets involved in these pathways, although further research is needed to fully elucidate its mechanism of action. The acetic acid moiety at the terminal position of the molecule also suggests potential interactions with carboxylate-binding sites on proteins, which could be exploited for therapeutic benefit.
The synthesis of 2-(3R)-1-(prop-2-enoyl)pyrrolidin-3-ylacetic acid presents unique challenges due to its complex stereochemistry and functional groups. However, recent developments in asymmetric synthesis have provided new methodologies for constructing chiral centers with high enantioselectivity. These advances have made it feasible to produce enantiomerically pure forms of the compound, which are essential for evaluating its biological activity accurately.
One particularly promising area of research involves the use of 2-(3R)-1-(prop-2-enoyl)pyrrolidin-3-ylacetic acid as a building block for more complex molecules. By incorporating this scaffold into larger structures, researchers can explore new pharmacological profiles and potentially discover novel therapeutic agents. The versatility of the pyrrolidine core and the reactivity of the prop-2-enoyl group make it an ideal candidate for such explorations.
The impact of CAS No. 2305147-85-5 on future research is likely to be significant, given its unique structural features and potential biological relevance. As our understanding of molecular interactions continues to evolve, compounds like 2-(3R)-1-(prop-2-enoyl)pyrrolidin-3-ylacetic acid will continue to serve as important tools for discovering new treatments for various diseases. The combination of computational modeling, synthetic chemistry, and biological testing will be crucial in unlocking the full potential of this compound and related derivatives.
In conclusion, 2-(3R)-1-(prop-2-enoyl)pyrrolidin-3-ylacetic acid represents a fascinating example of how structural complexity can be leveraged to develop biologically active molecules. Its pyrrolidine core, prop-2-enoyl group, and acetic acid moiety collectively contribute to its unique properties and make it a valuable asset in pharmaceutical research. As scientists continue to explore new frontiers in drug discovery, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine.
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